REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[CH:11]=[CH2:12]>O.C(O)(C)(C)C>[C:2]([C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([CH2:12][CH2:11][C:10]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:12][CH2:11][C:10]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])(=[O:1])[CH3:9]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C
|
Name
|
|
Quantity
|
100.72 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water (200 mL) and EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer washed with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide compound D28-1 (140 g, quant) as a pale yellow oil
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |